5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine
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Overview
Description
5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with thiocarbohydrazide under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, which can modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in developing new drugs for treating infections and cancer.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes or interfere with the replication of microbial DNA . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl-1,3,4-thiadiazole: Similar structure but different substitution pattern.
5-Phenyl-1,2,4-thiadiazol-3-amine: Lacks the bromine atom, which can affect its reactivity and biological activity.
Uniqueness
5-(4-Bromophenyl)-1,2,4-thiadiazol-3-amine is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to similar compounds . This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C8H6BrN3S |
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Molecular Weight |
256.12 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
InChI Key |
MUIAPFGDKVRNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NS2)N)Br |
Origin of Product |
United States |
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